molecular formula C23H27N3O3S2 B2834487 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683765-69-7

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2834487
CAS RN: 683765-69-7
M. Wt: 457.61
InChI Key: MYTDNQWBOWKTIU-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is integral to the synthesis of various heterocyclic derivatives, serving as a precursor in reactions leading to the development of compounds with potential pharmacological applications. For instance, its utility in generating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings has been demonstrated. These synthetic pathways involve regioselective attacks and cyclization, highlighting the compound's versatility in medicinal chemistry and drug design (Shams et al., 2010).

Anticancer Activity

Research has explored the anticancer potential of derivatives synthesized from this compound. In one study, derivatives demonstrated proapoptotic activity against melanoma cell lines, with specific compounds inhibiting carbonic anhydrase isoforms, which are relevant targets in cancer therapy. This suggests its derivatives could serve as a basis for developing new anticancer agents (Yılmaz et al., 2015).

Biochemical Applications

The compound has been utilized in studies aiming to understand the biochemical interactions at the molecular level. For instance, derivatives of benzo[b]thiophene have been synthesized to investigate their effects as inhibitors of ocular carbonic anhydrase, which has implications for the treatment of conditions like glaucoma (Graham et al., 1989). Additionally, its role in the synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors has been explored, showing significant activity against tested organisms (Shams et al., 2011).

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15-6-11-19-20(14-24)23(30-21(19)13-15)25-22(27)17-7-9-18(10-8-17)31(28,29)26-12-4-3-5-16(26)2/h7-10,15-16H,3-6,11-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTDNQWBOWKTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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